7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with significant interest in various fields of scientific research. This compound features a triazolopyrimidine core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of hydrazinyl, methyl, and trifluoromethyl groups further enhances its chemical reactivity and biological properties.
Mechanism of Action
Target of Action
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It can be inferred that the compound interacts with its target to inhibit its function, potentially leading to the inhibition of viral replication .
Biochemical Pathways
Given its potential role in inhibiting influenza virus rna polymerase, it may affect the viral replication pathway .
Result of Action
Given its potential inhibitory effect on influenza virus rna polymerase, it may lead to a decrease in viral replication .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by reacting 3,5-diamino-1,2,4-triazole with appropriate reagents such as 1,3-butanediones or 2-buten-1-ones under controlled conditions.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via hydrazinolysis reactions, where hydrazine or its derivatives react with the triazolopyrimidine intermediate.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions
7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine core or the hydrazinyl group, leading to different reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, azo compounds, and reduced derivatives, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry
In chemistry, 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with various biological targets makes it a valuable tool in biochemical research.
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as a candidate for the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry
Industrially, this compound is used in the development of agrochemicals, dyes, and specialty chemicals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydrazinyl-5-methyl-2-(methyl)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydrazinyl-5-methyl-2-(chloro)-[1,2,4]triazolo[1,5-a]pyrimidine
- 7-Hydrazinyl-5-methyl-2-(bromo)-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Compared to these similar compounds, 7-Hydrazinyl-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to the presence of the trifluoromethyl group, which significantly enhances its chemical stability, lipophilicity, and biological activity. This makes it a more potent and versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N6/c1-3-2-4(14-11)16-6(12-3)13-5(15-16)7(8,9)10/h2,14H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPZFRWSLGUVLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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